4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Overview
Description
Aminopyrimidines are a class of pyrimidines that are substituted by at least one amino group . They are often used as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzaldehyde, malononitrile, and other reagents . For example, the sequential reaction of benzaldehyde, malononitrile, malononitrile dimer 1 in the presence of an excess of morpholine in ethanol at 25°C leads to the formation of 6-amino-4-phenyl-2- (dicyanomethylene)-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR, and mass spectrophotometry .Chemical Reactions Analysis
Similar compounds often undergo catalytic protodeboronation, a process that involves the removal of a boron atom from a molecule . This process is not well developed, but it has been applied to various compounds .Physical and Chemical Properties Analysis
Similar compounds often appear as yellow fine crystalline powders . Their IR spectra often show peaks corresponding to C≡N and NH groups .Scientific Research Applications
Antibacterial Activities
- Synthesis and Antibacterial Activities: This compound, when treated with ammonia or hydrazine hydrate and further processed, shows promising antibacterial activities. This is highlighted in a study where related compounds demonstrated effectiveness against bacterial strains (Mehrotra, Pandey, Lakhan, & Srivastava, 2002).
Antioxidant and Antitumor Activities
- Evaluation of Antioxidant and Antitumor Activities: Certain derivatives of this compound have been assessed for their potential in antioxidant and antitumor applications. The research indicates promising results in combating oxidative stress and tumor growth (El-Moneim, El‐Deen, & El-Fattah, 2011).
Antimicrobial Applications
- Synthesis and Antimicrobial Activities: Novel derivatives of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol have been synthesized and tested for antimicrobial properties. Some of these derivatives showed good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor Agents
- Synthesis of Fused 1,2,4-triazines as Potential Antimicrobial and Antitumor Agents: Research indicates that fused 1,2,4-triazine derivatives, including those related to the compound , exhibit significant potential as antitumor agents. These compounds have been primarily screened for their antimicrobial and antitumor activity (Abd El-Moneim, Hasanen, El‐Deen, & Abd El-Fattah, 2015).
Electrophysical Properties
- New Heteroaromatic Polymers: Alternating copolymers between substituted 1,3,5-triazine (including derivatives like the compound ) and thiophene demonstrate notable optical properties and n-type time-of-flight drift mobility. This suggests applications in materials science and electronics (Yamamoto, Watanabe, Fukumoto, Sato, & Tanaka, 2006).
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-(2-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is monoamine oxidase (MAO) . MAO plays a crucial role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
This compound acts as an MAO inhibitor . By binding to monoamine oxidase, it prevents the breakdown of key neurotransmitters, thereby elevating their levels in nerve endings . This action prolongs the activity of these neurotransmitters in the central nervous system, which can potentially aid in antidepressant effects .
Biochemical Pathways
The affected biochemical pathway is the neurotransmitter metabolic pathway . By inhibiting MAO, the compound prevents the breakdown of serotonin, dopamine, and norepinephrine, leading to their sustained presence in nerve endings . This can result in prolonged neurotransmitter activity and potential antidepressant effects .
Pharmacokinetics
The compound’s interaction with its target suggests that it may have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
The inhibition of MAO leads to an increase in the levels of serotonin, dopamine, and norepinephrine in nerve endings . This can result in prolonged neurotransmitter activity, which may aid in antidepressant effects . In addition, the compound has shown higher antidepressant efficacy than fluoxetine, as well as modest anticonvulsant action .
Properties
IUPAC Name |
4-amino-2-(2-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-4-2-1-3-5(6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVJBUGEGUOQQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC(=S)NC(=N2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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